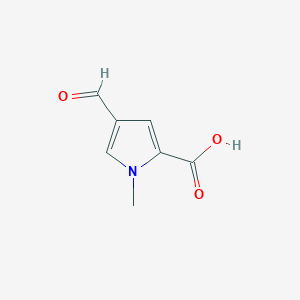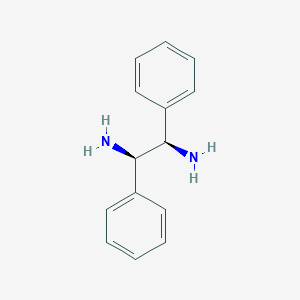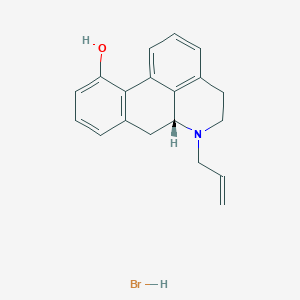
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid, also known as BAC, is a fluorescent probe that has been widely used in scientific research. It belongs to the class of coumarin-based fluorescent dyes that are commonly used for labeling and imaging of biological molecules.
作用机制
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid is a coumarin-based fluorescent dye that exhibits fluorescence when excited by light of a specific wavelength. The mechanism of fluorescence is based on the excited state intramolecular proton transfer (ESIPT) process, which involves the transfer of a proton from the phenolic hydroxyl group to the nitrogen atom of the diethylamino group. This process results in a shift of the absorption and emission spectra of this compound to longer wavelengths, making it suitable for fluorescence imaging.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and does not interfere with the biological processes of living cells. It has been used to study the physiological and biochemical effects of various compounds on living cells. This compound has also been used to study the effect of pH, temperature, and ionic strength on the structure and function of biomolecules.
实验室实验的优点和局限性
The advantages of using 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid as a fluorescent probe include its high sensitivity, low toxicity, and easy synthesis. This compound is also stable under physiological conditions and has a long fluorescence lifetime, making it suitable for time-resolved fluorescence imaging. However, this compound has some limitations, such as its relatively low quantum yield, which limits its application in low-concentration samples. This compound is also sensitive to pH changes, which can affect its fluorescence properties.
未来方向
There are several future directions for the use of 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid in scientific research. One direction is the development of new coumarin-based fluorescent dyes with improved properties such as higher quantum yield and better pH stability. Another direction is the application of this compound in the study of protein-protein interactions and protein-ligand interactions using fluorescence resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM). This compound can also be used in the development of new biosensors for the detection of biomolecules in living cells. Finally, this compound can be used in the study of the structure and function of biomolecules in complex biological systems such as tissues and organs.
合成方法
The synthesis of 3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid involves the reaction of 7-diethylamino-4-trifluoromethylcoumarin with 2-mercaptobenzothiazole in the presence of a base. The resulting product is then oxidized to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions such as the reaction temperature, reaction time, and the amount of reagents used.
科学研究应用
3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid has been widely used as a fluorescent probe for labeling and imaging of biological molecules such as proteins, lipids, and nucleic acids. It has been used to study the localization, trafficking, and dynamics of these molecules in living cells. This compound has also been used to study the interaction between proteins and ligands, and to monitor enzyme activity. In addition, this compound has been used to study the structure and function of biomolecules in vitro and in vivo.
属性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-(diethylamino)-2-oxochromene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-3-23(4-2)12-9-10-13-15(11-12)27-21(26)18(17(13)20(24)25)19-22-14-7-5-6-8-16(14)28-19/h5-11H,3-4H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVYACOYVMNCMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=NC4=CC=CC=C4S3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391809 |
Source


|
| Record name | 3-(2-BENZOTHIAZOLYL)-7-(DIETHYLAMINO)COUMARIN-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136997-14-3 |
Source


|
| Record name | 3-(2-BENZOTHIAZOLYL)-7-(DIETHYLAMINO)COUMARIN-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)


![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)